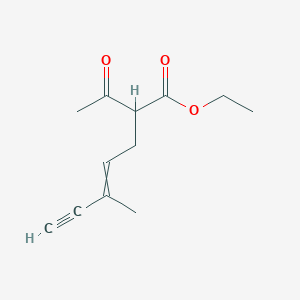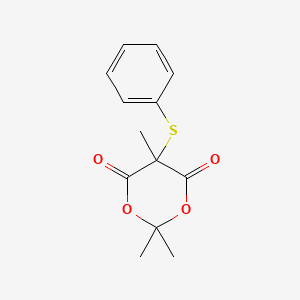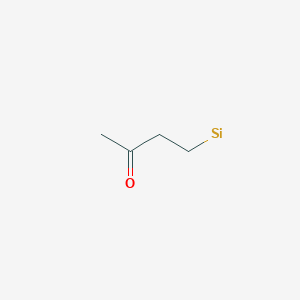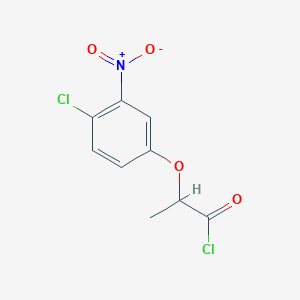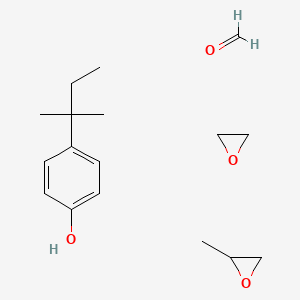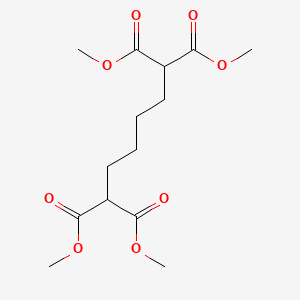
Tetramethyl hexane-1,1,6,6-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl hexane-1,1,6,6-tetracarboxylate is a chemical compound with the molecular formula C14H22O8 It is known for its unique structure, which includes four ester groups attached to a hexane backbone
Preparation Methods
The synthesis of tetramethyl hexane-1,1,6,6-tetracarboxylate typically involves esterification reactions. One common method is the reaction of hexane-1,1,6,6-tetracarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Tetramethyl hexane-1,1,6,6-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetramethyl hexane-1,1,6,6-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its ester functionality.
Mechanism of Action
The mechanism of action of tetramethyl hexane-1,1,6,6-tetracarboxylate involves its reactivity with various chemical reagents. The ester groups can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Tetramethyl hexane-1,1,6,6-tetracarboxylate can be compared with other similar compounds such as:
Hexane-1,1,6,6-tetracarboxylic acid: The parent acid of the ester.
Tetramethyl succinate: A simpler ester with two ester groups.
Tetramethyl adipate: Another ester with a different carbon chain length.
The uniqueness of this compound lies in its four ester groups, which provide multiple sites for chemical reactions and make it a versatile compound in various applications.
Properties
CAS No. |
63255-85-6 |
|---|---|
Molecular Formula |
C14H22O8 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
tetramethyl hexane-1,1,6,6-tetracarboxylate |
InChI |
InChI=1S/C14H22O8/c1-19-11(15)9(12(16)20-2)7-5-6-8-10(13(17)21-3)14(18)22-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
SJTGAYNCRVRFLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCCC(C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


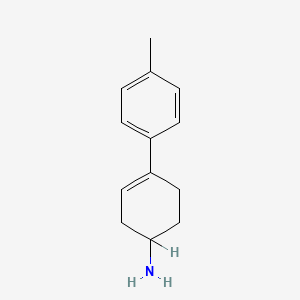

![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)
